Cas no 37083-39-9 (21H,23H-porphine, 5,10,15,20-tetrakis(3-chlorophenyl)-)

21H,23H-Porphine, 5,10,15,20-tetrakis(3-chlorophenyl)-, is a chlorinated tetraphenylporphyrin derivative with a highly conjugated macrocyclic structure. Its key advantages include strong absorption in the visible spectrum, making it suitable for photodynamic therapy and photocatalytic applications. The electron-withdrawing 3-chlorophenyl substituents enhance its stability and redox activity, facilitating use in organic electronics and sensor development. The compound's rigid porphyrin core allows for precise molecular recognition and coordination with metals, enabling applications in catalysis and materials science. Its synthetic versatility and tunable properties make it valuable for research in supramolecular chemistry and optoelectronic devices.
21H,23H-porphine, 5,10,15,20-tetrakis(3-chlorophenyl)- structure
37083-39-9 structure
Product Name:21H,23H-porphine, 5,10,15,20-tetrakis(3-chlorophenyl)-
CAS No:37083-39-9
MF:C44H26Cl4N4
MW:752.516046047211
CID:1480812
PubChem ID:135477847
Update Time:2025-05-19

21H,23H-porphine, 5,10,15,20-tetrakis(3-chlorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • 21H,23H-porphine, 5,10,15,20-tetrakis(3-chlorophenyl)-
    • 5,10,15,20-Tetrakis(3-chlorophenyl)porphyrin
    • LogP
    • 5,10,15,20-Tetrakis(3-chlorophenyl)-21H,23H-porphine
    • SCHEMBL10612080
    • DTXSID401219036
    • 37083-39-9
    • Inchi: 1S/C44H26Cl4N4/c45-29-9-1-5-25(21-29)41-33-13-15-35(49-33)42(26-6-2-10-30(46)22-26)37-17-19-39(51-37)44(28-8-4-12-32(48)24-28)40-20-18-38(52-40)43(36-16-14-34(41)50-36)27-7-3-11-31(47)23-27/h1-24,49,52H/b41-33-,41-34-,42-35-,42-37-,43-36-,43-38-,44-39-,44-40-
    • InChI Key: DUIQCVSRXQXEMG-LWQDQPMZSA-N
    • SMILES: ClC1=CC=CC(=C1)C1C2C=CC(=C(C3C=CC=C(C=3)Cl)C3=CC=C(C(C4C=CC=C(C=4)Cl)=C4C=CC(C(C5C=CC=C(C=5)Cl)=C5C=CC=1N5)=N4)N3)N=2 |c:12,51,t:34,47|

Computed Properties

  • Exact Mass: 750.09158
  • Monoisotopic Mass: 750.091158g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 52
  • Rotatable Bond Count: 4
  • Complexity: 1010
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 12.9
  • Topological Polar Surface Area: 57.4Ų

Experimental Properties

  • PSA: 52.54

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Additional information on 21H,23H-porphine, 5,10,15,20-tetrakis(3-chlorophenyl)-

Recent Advances in the Study of 21H,23H-Porphine, 5,10,15,20-Tetrakis(3-chlorophenyl)- (CAS: 37083-39-9)

The compound 21H,23H-porphine, 5,10,15,20-tetrakis(3-chlorophenyl)- (CAS: 37083-39-9) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential applications. This porphyrin derivative, characterized by its tetrakis(3-chlorophenyl) substitutions, exhibits remarkable photophysical and electrochemical properties, making it a promising candidate for various biomedical and material science applications. Recent studies have focused on its synthesis, characterization, and functionalization, as well as its potential roles in photodynamic therapy (PDT), catalysis, and sensing.

One of the key advancements in the study of this compound is its optimized synthesis route, which has been refined to improve yield and purity. Researchers have employed modern techniques such as microwave-assisted synthesis and solid-phase reactions to achieve higher efficiency. The structural elucidation of 21H,23H-porphine, 5,10,15,20-tetrakis(3-chlorophenyl)- has been confirmed through advanced spectroscopic methods, including NMR, UV-Vis, and mass spectrometry, providing a solid foundation for further functional studies.

In the context of biomedical applications, this porphyrin derivative has shown promising results in photodynamic therapy (PDT). Its ability to generate reactive oxygen species (ROS) upon light irradiation makes it an effective photosensitizer for targeting cancer cells. Recent in vitro studies have demonstrated its selective uptake by tumor cells and its efficacy in inducing apoptosis under controlled light exposure. These findings highlight its potential as a next-generation PDT agent, with ongoing research focusing on improving its bioavailability and reducing side effects.

Beyond biomedical applications, 21H,23H-porphine, 5,10,15,20-tetrakis(3-chlorophenyl)- has also been explored in the field of catalysis. Its metal-coordination properties allow it to serve as a ligand for various transition metals, facilitating catalytic reactions such as oxidation and reduction. Recent studies have reported its use in environmentally benign catalytic processes, emphasizing its role in green chemistry. The compound's stability and tunable electronic properties make it a versatile tool for designing novel catalysts with high efficiency and selectivity.

Another exciting development is the integration of this porphyrin derivative into sensor technologies. Its ability to undergo reversible redox reactions and interact with specific analytes has been leveraged to develop sensitive and selective sensors for detecting environmental pollutants and biological markers. Recent work has demonstrated its utility in electrochemical and optical sensors, showcasing its potential for real-time monitoring and diagnostics.

In conclusion, the compound 21H,23H-porphine, 5,10,15,20-tetrakis(3-chlorophenyl)- (CAS: 37083-39-9) represents a multifaceted molecule with broad applications in chemical biology and medicinal chemistry. Ongoing research continues to uncover its potential, from advanced therapeutic strategies to innovative material designs. As synthesis methods improve and its mechanisms of action are further elucidated, this porphyrin derivative is poised to play a pivotal role in addressing some of the most pressing challenges in science and medicine.

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